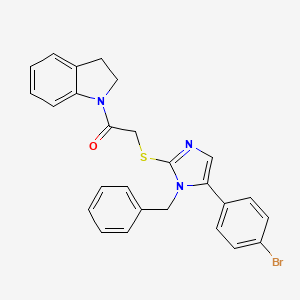

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic compound featuring a 1H-imidazole core substituted with a benzyl group at the N1 position and a 4-bromophenyl group at the C5 position. A thioether linkage (-S-) connects the imidazole ring to an ethanone moiety, which is further substituted with an indolin-1-yl group. The compound’s synthesis likely involves palladium-catalyzed cross-coupling for aryl group introduction and nucleophilic substitution for thioether formation .

Properties

IUPAC Name |

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrN3OS/c27-22-12-10-21(11-13-22)24-16-28-26(30(24)17-19-6-2-1-3-7-19)32-18-25(31)29-15-14-20-8-4-5-9-23(20)29/h1-13,16H,14-15,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITVLUNNRKLGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC=CC=C4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone represents a novel class of organic compounds featuring an imidazole ring and an indole structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the imidazole and indole moieties is associated with various therapeutic properties, including anticancer, antimicrobial, and analgesic effects.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thioether linkage that connects the imidazole moiety to a benzyl group, with a bromine substituent enhancing its reactivity and biological activity. The structural characteristics play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and indole rings. For instance, derivatives similar to the target compound have exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 12.5 μg/ml against Salmonella typhi, indicating strong antibacterial properties .

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Compound 1 | 50 | S. typhi |

| Compound 2 | 62.5 | E. coli |

| Compound 3 | 12.5 | S. typhi |

| Compound 4 | 250 | C. albicans |

The antimicrobial activity can be attributed to the ability of the imidazole ring to interact with bacterial enzymes, disrupting metabolic processes .

Anticancer Activity

The anticancer properties of imidazole derivatives have been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .

For example, studies have shown that similar compounds can inhibit cell proliferation in breast cancer cell lines, leading to significant reductions in tumor growth rates . The mechanisms often involve the inhibition of key regulatory proteins involved in cell cycle progression.

Analgesic Activity

The analgesic potential of imidazole derivatives has also been explored, particularly their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways. Compounds derived from this class have shown promising results in reducing pain responses in animal models .

The biological activity of this compound is believed to stem from its interaction with various biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions found in enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound may modulate receptor activity through hydrophobic interactions facilitated by the bromophenyl group.

- Cell Signaling Interference : By affecting key signaling pathways involved in cell proliferation and survival, these compounds can induce apoptosis in cancer cells.

Case Studies

A series of studies have evaluated the biological activities of related compounds:

- Antimicrobial Study : A recent study synthesized a series of indole-based benzimidazole derivatives, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

- Anticancer Study : Another investigation focused on the anticancer effects of similar imidazole derivatives on human breast cancer cells, revealing IC50 values below 10 μM, indicating potent cytotoxicity .

Scientific Research Applications

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes can lead to increased acetylcholine levels, which may enhance cognitive functions and provide therapeutic effects in neurodegenerative diseases like Alzheimer's disease .

Antitumor Activity

The compound has shown promising antitumor properties in various studies. For instance, derivatives of similar imidazole compounds have demonstrated effectiveness against cancer cell lines including human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). The imidazole structure is believed to modulate pathways involved in cell proliferation, indicating potential for cancer treatment .

Antimicrobial Effects

The structural features of the compound suggest potential antimicrobial activity. Similar imidazole derivatives have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria, indicating their applicability in treating infections .

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone:

Study 1: Anticancer Evaluation

A study published in ACS Omega evaluated a series of novel indole derivatives linked to imidazole moieties for their anticancer properties. The results indicated that these compounds exhibited good-to-excellent antitumor activity against multiple cancer types. This suggests that similar compounds like this compound could also have significant therapeutic potential .

Study 2: Enzymatic Assays

Another research effort focused on the enzymatic inhibition profiles of various imidazole derivatives. The findings revealed that these compounds could effectively inhibit AChE and BuChE, supporting the hypothesis that this compound may similarly enhance cognitive function through enzyme modulation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (-S-) and bromophenyl substituent serve as key sites for nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation at sulfur | Alkyl halides, K₂CO₃, DMF, 60–80°C | Formation of sulfonium salts or alkylated derivatives | |

| Aromatic bromine substitution | Amines, Pd(PPh₃)₄, 100°C | Replacement of bromine with amine groups via Buchwald-Hartwig coupling |

For example, treatment with benzyl bromide in DMF with K₂CO₃ yields sulfonium intermediates, which can further react with nucleophiles like indoline derivatives.

Oxidation and Reduction Reactions

The thioether and ketone groups are susceptible to redox transformations.

Oxidation with H₂O₂ under acidic conditions selectively targets the sulfur atom, while NaBH₄ reduces the ethanone carbonyl to a hydroxyl group.

Cycloaddition Reactions

The imidazole ring participates in [3+2] cycloadditions.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Huisgen cycloaddition | CuI, DIPEA, DMSO, 60°C | Formation of triazole-linked hybrids |

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives generates triazole-containing products, enhancing structural diversity .

Hydrolysis Reactions

The thioether and ester-like linkages undergo hydrolysis under controlled conditions.

Hydrolysis in acidic media breaks the thioether bond, while basic conditions degrade the ethanone moiety .

Condensation and Cyclization Reactions

The indolin-1-yl group facilitates condensation with amines or hydrazines.

Reaction with hydrazine hydrate yields hydrazide intermediates, which cyclize to form thiazoles or triazoles under dehydrating conditions .

Experimental Techniques for Reaction Monitoring

Key analytical methods ensure reaction fidelity:

Comparison with Similar Compounds

Key Observations :

- The thioether linkage in the target compound enhances stability compared to thiol-containing analogs (e.g., CAS 89542-66-5), which may oxidize readily .

Pharmacological and Physicochemical Comparisons

Key Observations :

- The target compound’s higher molecular weight (~535.5 g/mol) may limit bioavailability compared to smaller analogs (e.g., 357.3 g/mol for CAS 89542-66-5) .

- The indolin-1-yl group could enhance target selectivity for neurological or anticancer applications compared to trifluoromethyl-containing kinase inhibitors (e.g., ).

- Bromophenyl-substituted analogs consistently show bioactivity (cytotoxicity, antimicrobial effects), suggesting the target compound may share similar mechanisms .

Crystallographic and Computational Insights

- The ORTEP structure of compound 5d reveals a planar benzimidazole core with bromine atoms contributing to crystal packing via halogen bonds. The target compound’s imidazole-indolin system may adopt a non-planar conformation, reducing crystallinity but improving solubility.

- Software like SHELXL and WinGX are critical for resolving structural ambiguities in such complex heterocycles.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

- Methodological Answer: Synthesis involves multi-step reactions, including imidazole ring formation via condensation (e.g., glyoxal and benzylamine) and introduction of substituents (e.g., 4-bromophenyl via nucleophilic substitution). Key parameters include:

- Catalysts: Palladium on carbon (Pd/C) for cross-coupling reactions to attach aromatic groups .

- Solvents: Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reaction efficiency .

- Temperature: Controlled heating (60–80°C) for imidazole cyclization to avoid decomposition .

- Purification: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. How can spectroscopic techniques confirm the molecular structure?

- Methodological Answer:

- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, indoline aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak at m/z 504.08) .

- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer:

- Anticancer Activity: Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and positive controls (e.g., doxorubicin) .

- Antimicrobial Testing: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .

Advanced Research Questions

Q. How do substituents (e.g., bromine, benzyl) influence structure-activity relationships (SAR)?

- Methodological Answer:

- Electron-Withdrawing Effects: Bromine at the 4-position enhances electrophilicity, improving binding to target enzymes (e.g., kinase inhibition) .

- Benzyl Group: Modulates lipophilicity, impacting membrane permeability (logP ~3.5 predicted via computational modeling) .

- Comparative Studies: Replace bromine with chlorine or fluorine to assess potency changes in enzyme inhibition assays .

Q. What reaction mechanisms govern the oxidation of the thioether group?

- Methodological Answer:

- Oxidation to Sulfone: Use m-CPBA in dichloromethane at 0°C, monitored by TLC. The reaction proceeds via a two-electron transfer mechanism, forming sulfone derivatives .

- Kinetic Analysis: Track reaction progress using ¹H NMR to determine rate constants and propose intermediates .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Target Engagement: Use SPR or ITC to directly measure binding affinity to suspected targets (e.g., tubulin) .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.